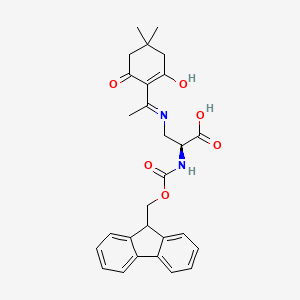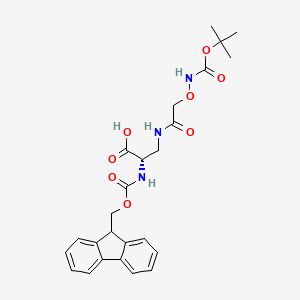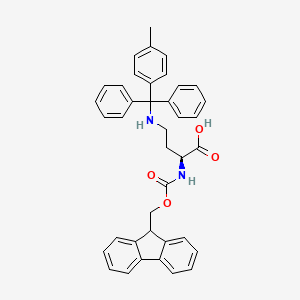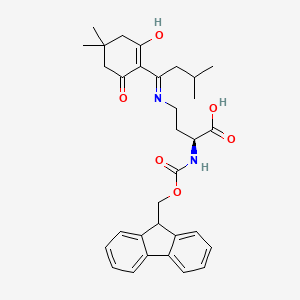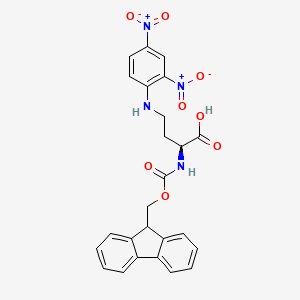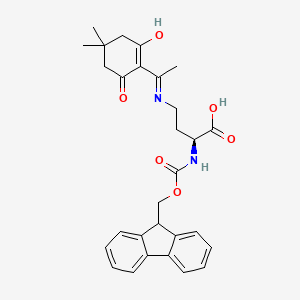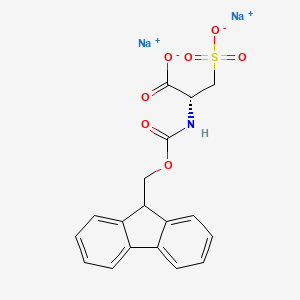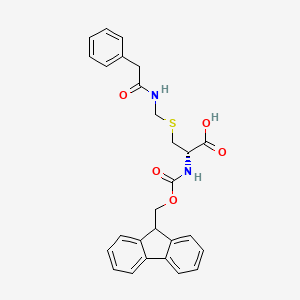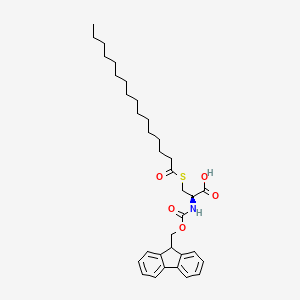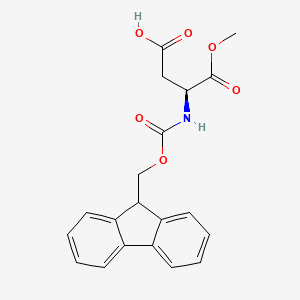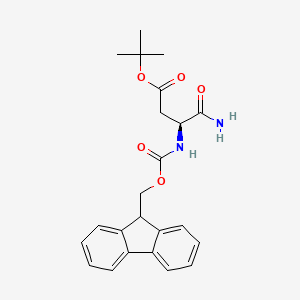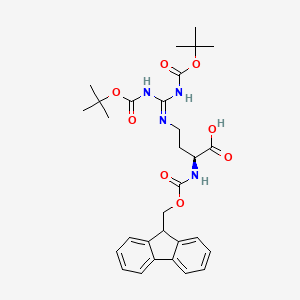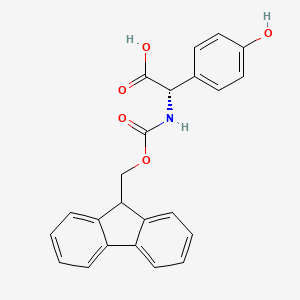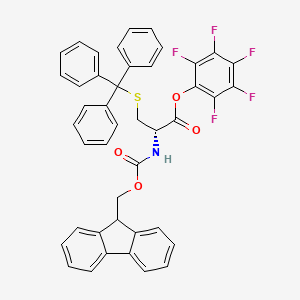
Fmoc-d-cys(trt)-opfp
描述
Fmoc-D-cysteine(trityl)-pentafluorophenyl ester is a derivative of cysteine, an amino acid, used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trityl (Trt) protecting group, and a pentafluorophenyl (Pfp) ester. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis, ensuring the correct sequence and structure of the synthesized peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-cysteine(trityl)-pentafluorophenyl ester typically involves multiple steps:
Protection of the Cysteine Thiol Group: The thiol group of cysteine is protected using the trityl (Trt) group. This is achieved by reacting cysteine with trityl chloride in the presence of a base such as triethylamine.
Fmoc Protection: The amino group of the cysteine is then protected using the Fmoc group. This is done by reacting the trityl-protected cysteine with Fmoc chloride in the presence of a base like sodium bicarbonate.
Formation of the Pentafluorophenyl Ester: Finally, the carboxyl group of the Fmoc-D-cysteine(trityl) is activated by converting it into a pentafluorophenyl ester. This is achieved by reacting the compound with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of Fmoc-D-cysteine(trityl)-pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests, including HPLC, NMR, and mass spectrometry, to confirm its identity and purity.
化学反应分析
Types of Reactions
Fmoc-D-cysteine(trityl)-pentafluorophenyl ester undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Trt group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).
Coupling: The pentafluorophenyl ester reacts with amino groups of other amino acids or peptides in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products Formed
Peptides: The primary products formed from the reactions involving Fmoc-D-cysteine(trityl)-pentafluorophenyl ester are peptides with specific sequences and structures.
科学研究应用
Chemistry
Peptide Synthesis: Fmoc-D-cysteine(trityl)-pentafluorophenyl ester is widely used in solid-phase peptide synthesis (SPPS) to introduce cysteine residues into peptides.
Biology
Protein Engineering: The compound is used in the synthesis of peptides and proteins for studying protein structure and function.
Medicine
Drug Development: Peptides synthesized using Fmoc-D-cysteine(trityl)-pentafluorophenyl ester are used in the development of peptide-based drugs.
Industry
Biotechnology: The compound is used in the production of peptides for various biotechnological applications, including diagnostics and therapeutics.
作用机制
Protecting Groups
Fmoc Group: The Fmoc group protects the amino group of cysteine, preventing unwanted reactions during peptide synthesis. It is removed under basic conditions.
Trt Group: The Trt group protects the thiol group of cysteine, preventing oxidation and other side reactions. It is removed under acidic conditions.
Molecular Targets and Pathways
Peptide Bond Formation: The pentafluorophenyl ester activates the carboxyl group of cysteine, facilitating the formation of peptide bonds with other amino acids.
相似化合物的比较
Similar Compounds
Fmoc-L-cysteine(trityl)-pentafluorophenyl ester: Similar to Fmoc-D-cysteine(trityl)-pentafluorophenyl ester but with the L-enantiomer of cysteine.
Fmoc-D-cysteine(trityl)-hydroxysuccinimide ester: Uses a hydroxysuccinimide ester instead of a pentafluorophenyl ester.
Uniqueness
Stereochemistry: The D-enantiomer of cysteine provides different stereochemical properties compared to the L-enantiomer, which can be crucial in certain peptide and protein applications.
Reactivity: The pentafluorophenyl ester is more reactive than the hydroxysuccinimide ester, making it more efficient in peptide coupling reactions.
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAUCYDVXIPBDR-UUWRZZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H30F5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692811 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200395-72-8 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


